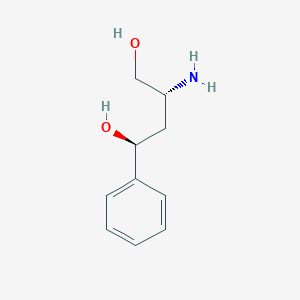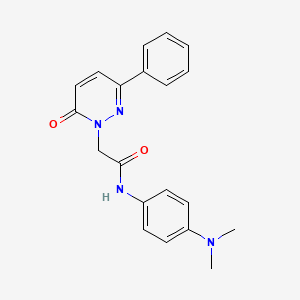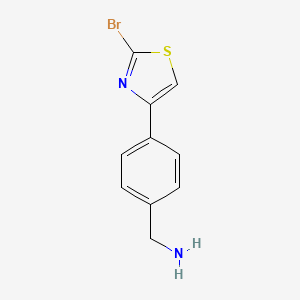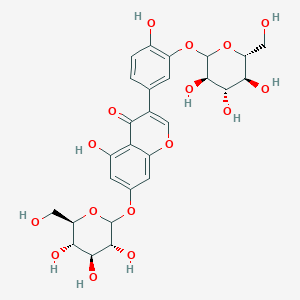
Luteolin-7,3-diglucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Luteolin-7,3-diglucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of luteolin, a flavone known for its antioxidant, anti-inflammatory, and anticancer properties. The glycosylation of luteolin enhances its solubility and bioavailability, making it more effective in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
Luteolin-7,3-diglucoside can be synthesized through glycosylation of luteolin in hydrophilic organic solvents. Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation positions are located at the C-7 and C-3’ hydroxyl groups of luteolin.
Industrial Production Methods
Industrial production of this compound often involves biotransformation approaches using glycosyltransferases. For instance, glycosyltransferase from Xanthomonas campestris can regiospecifically glycosylate the 3’-hydroxyl group of luteolin, while UDP-glycosyltransferase from rice can glycosylate the 7- and 4’-hydroxyl groups .
化学反応の分析
Types of Reactions
Luteolin-7,3-diglucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
科学的研究の応用
Luteolin-7,3-diglucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: It is studied for its antioxidant, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
Luteolin-7,3-diglucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of enzymes like glutathione S-transferase and cyclooxygenases.
Anti-inflammatory Activity: It inhibits the production of nitric oxide and prostaglandin E2, as well as the expression of inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by targeting pathways like STAT3 and NF-κB.
類似化合物との比較
Luteolin-7,3-diglucoside is unique compared to other similar compounds due to its specific glycosylation pattern, which enhances its solubility and bioavailability. Similar compounds include:
Luteolin-7-glucoside: A monoglucoside of luteolin with similar but less potent biological activities.
Luteolin-4’-glucoside: Another monoglucoside with different glycosylation positions, affecting its solubility and bioactivity.
Luteolin-7,4’-diglucoside: A diglucoside with glycosylation at different positions, leading to variations in its biological effects.
This compound stands out due to
特性
分子式 |
C27H30O16 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC名 |
5-hydroxy-3-[4-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-6-16-20(33)22(35)24(37)26(42-16)40-10-4-13(31)18-15(5-10)39-8-11(19(18)32)9-1-2-12(30)14(3-9)41-27-25(38)23(36)21(34)17(7-29)43-27/h1-5,8,16-17,20-31,33-38H,6-7H2/t16-,17-,20-,21-,22+,23+,24-,25-,26?,27?/m1/s1 |
InChIキー |
WBUYXWBGDDXLJL-NLALPNCQSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


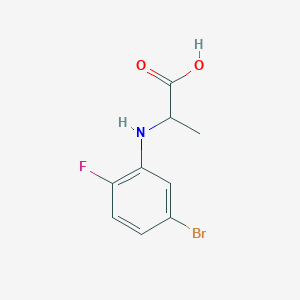
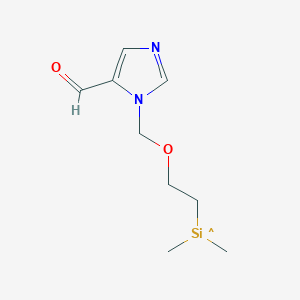
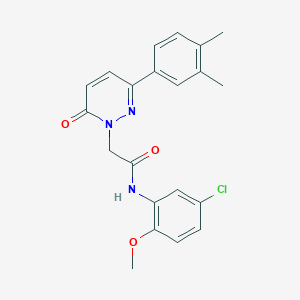
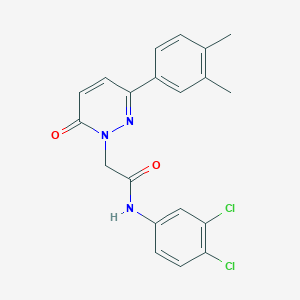
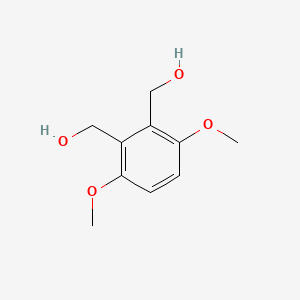
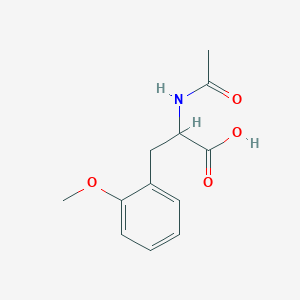
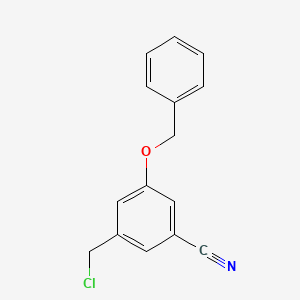
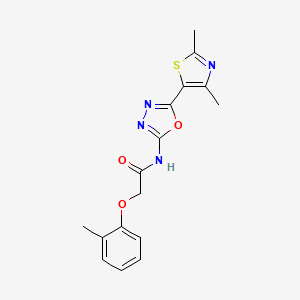


![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
